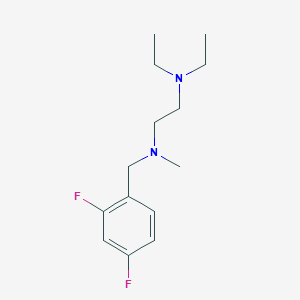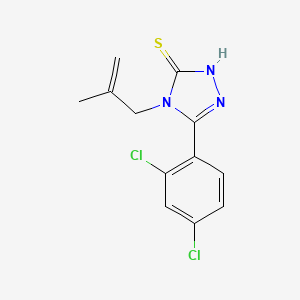![molecular formula C19H27F3N4O2 B5654134 2-(3-methylbutyl)-8-{[3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5654134.png)
2-(3-methylbutyl)-8-{[3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of functionalized trifluoromethylated 8-oxa-2,4-diazaspiro[5.5]undecanes, closely related to the target compound, involves one-pot, multi-component reactions (MCRs). These reactions typically employ barbituric acid, aromatic aldehydes, and ethyl 4,4,4-trifluoro-3-oxobutanoate as starting materials, catalyzed by Et3N. The efficiency and yield of these reactions are influenced by the choice of catalyst and reaction temperature (Li et al., 2014). Moreover, the Prins cascade cyclization technique has been employed for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, showcasing the versatility in synthesizing diazaspiro[5.5]undecane frameworks (Reddy et al., 2014).
Molecular Structure Analysis
The molecular structure of derivatives similar to our target compound has been extensively studied. For instance, the crystal structure of 1,5-dioxaspiro[5.5] derivatives revealed that these compounds typically exhibit non-planar configurations with significant hydrogen bonding interactions, leading to one-dimensional chain structures (Yuan et al., 2017). Such insights are crucial for understanding the three-dimensional conformation and potential reactivity of the target compound.
Chemical Reactions and Properties
Diazaspiro[5.5]undecane derivatives participate in various chemical reactions, underlining their reactivity and functional versatility. For example, the one-pot synthesis of pyrazole-5-carboxylates from ethyl diazoacetate highlights the regioselective cycloaddition capabilities of these compounds (Gioiello et al., 2009). Additionally, the Prins cascade cyclization process demonstrates the potential for constructing complex spirocyclic structures, indicative of the target compound's ability to undergo multifaceted transformations (Reddy et al., 2014).
Physical Properties Analysis
The physical properties of diazaspiro[5.5]undecane derivatives, such as melting points, solubility, and crystal structure, are intimately linked to their molecular structure. For instance, single-crystal X-ray diffraction techniques have been utilized to characterize the non-planar and chair conformations of these compounds, which are crucial for understanding their stability and reactivity (Yuan et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for further functionalization, are key aspects of diazaspiro[5.5]undecane derivatives. Their ability to participate in cycloaddition reactions, as well as their reactivity in Prins cascade cyclization, underscore their chemical versatility and potential for synthesis of complex molecular architectures (Gioiello et al., 2009); (Reddy et al., 2014).
Propiedades
IUPAC Name |
2-(3-methylbutyl)-8-[5-(trifluoromethyl)-1H-pyrazole-3-carbonyl]-2,8-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27F3N4O2/c1-13(2)5-9-25-11-18(7-4-16(25)27)6-3-8-26(12-18)17(28)14-10-15(24-23-14)19(20,21)22/h10,13H,3-9,11-12H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUAWVDAYNVJLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CC2(CCCN(C2)C(=O)C3=NNC(=C3)C(F)(F)F)CCC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[4-(2-amino-6-methyl-4-pyrimidinyl)-1-piperazinyl]carbonyl}-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B5654053.png)
![ethyl 1-{[(3-chlorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5654060.png)
![ethyl 3-{[(4-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5654072.png)

![ethyl 4-[(2-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5654092.png)
![1-(4-{[(1S*,5R*)-3-(4-methoxybenzyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}phenyl)ethanone](/img/structure/B5654097.png)
![1-methyl-4-({4-methyl-5-[1-(1H-pyrrol-2-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)piperazine](/img/structure/B5654104.png)
![N'-{(3S*,4R*)-1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5654124.png)
![1-{4-[(4aS*,7aR*)-4-(2-hydroxyethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-4-oxobutyl}pyrrolidin-2-one](/img/structure/B5654132.png)
![(1-{3-[(5,6-dimethylpyrimidin-4-yl)amino]propyl}piperidin-2-yl)methanol](/img/structure/B5654142.png)
![4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol](/img/structure/B5654147.png)
![6-(2-thienyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone](/img/structure/B5654154.png)
![N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-(morpholin-4-ylcarbonyl)benzenesulfonamide](/img/structure/B5654162.png)
